molecular formula C26H22N2O7S B12161106 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12161106
M. Wt: 506.5 g/mol
InChI Key: PXVNFMVAGFCRMK-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
    • A furan ring (furan-2-yl) attached to a pyrrolidine ring.
    • A benzothiazole moiety (6-methyl-1,3-benzothiazol-2-yl) linked to the pyrrolidine ring.
    • A phenyl group with three methoxy substituents (3,4,5-trimethoxyphenyl).
    • The overall structure is a conjugated system with a hydroxy methylidene group (C=O) at the furan ring.
  • This compound’s complexity suggests potential interesting properties and applications.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of various precursors.
    • Industrial production methods likely involve multistep processes, including cyclization reactions, condensations, and functional group modifications.
  • Chemical Reactions Analysis

      Oxidation: The furan ring and phenyl group could undergo oxidation reactions.

      Reduction: Reduction of the carbonyl group (C=O) or other functional groups.

      Substitution: The benzothiazole ring may participate in substitution reactions.

      Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve reagents like KMnO₄ or PCC.

      Major Products: Without experimental data, we can’t pinpoint exact products, but we’d expect derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure could inspire new synthetic methodologies or catalyst design.

      Biology: It might exhibit interesting biological activities, such as enzyme inhibition or receptor binding.

      Medicine: If it shows promise, researchers might explore its potential as a drug lead.

      Industry: Perhaps it has applications in materials science or organic electronics.

  • Mechanism of Action

    • Again, without specific research, we can’t provide a precise mechanism. we’d investigate its interactions with cellular targets, signaling pathways, and metabolic processes.
  • Comparison with Similar Compounds

      Similar Compounds: We’d need to search for structurally related compounds

      Uniqueness: Its combination of furan, benzothiazole, and phenyl rings makes it intriguing.

    Remember that this compound’s detailed study would require experimental work and literature review

    Properties

    Molecular Formula

    C26H22N2O7S

    Molecular Weight

    506.5 g/mol

    IUPAC Name

    3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C26H22N2O7S/c1-13-7-8-15-19(10-13)36-26(27-15)28-21(14-11-17(32-2)24(34-4)18(12-14)33-3)20(23(30)25(28)31)22(29)16-6-5-9-35-16/h5-12,21,30H,1-4H3

    InChI Key

    PXVNFMVAGFCRMK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC

    Origin of Product

    United States

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